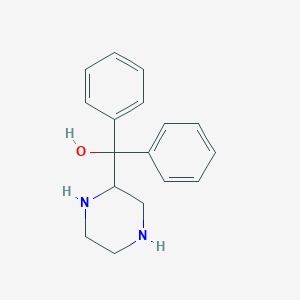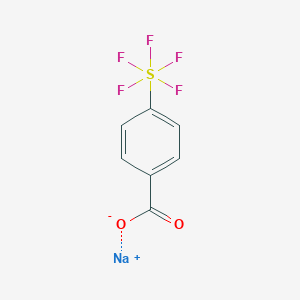
(R)-2,2-dimethyl-1-phenylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,2-dimethyl-1-phenylpropan-1-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. The structure of ®-2,2-dimethyl-1-phenylpropan-1-amine includes a phenyl group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position, contributing to its steric hindrance and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-1-phenylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,2-dimethyl-1-phenylpropan-1-one with an appropriate amine source under reducing conditions. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of ®-2,2-dimethyl-1-phenylpropan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric excess, which is crucial for applications requiring specific stereochemistry.
化学反应分析
Types of Reactions
®-2,2-dimethyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions on the phenyl ring can produce nitro or halogenated derivatives.
科学研究应用
®-2,2-dimethyl-1-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It may be investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-2,2-dimethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on its structural configuration and the nature of the target.
相似化合物的比较
Similar Compounds
(S)-2,2-dimethyl-1-phenylpropan-1-amine: The enantiomer of the compound, differing in its optical activity.
2,2-dimethyl-1-phenylpropan-1-ol: An alcohol derivative with similar structural features but different functional groups.
2,2-dimethyl-1-phenylpropan-1-one: A ketone derivative used as a precursor in the synthesis of the amine.
Uniqueness
®-2,2-dimethyl-1-phenylpropan-1-amine is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. Its steric hindrance and electronic properties also differentiate it from other similar compounds, making it valuable in various research and industrial applications.
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
(1R)-2,2-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3/t10-/m0/s1 |
InChI 键 |
INGIGRKEXZOVTB-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1)N |
规范 SMILES |
CC(C)(C)C(C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


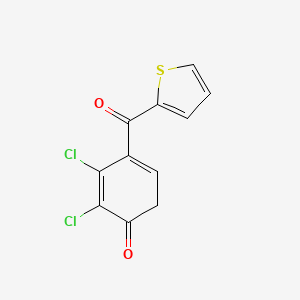
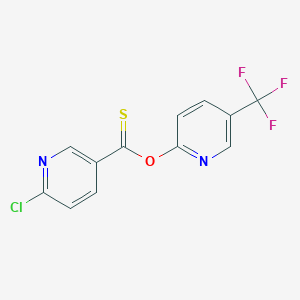
![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)

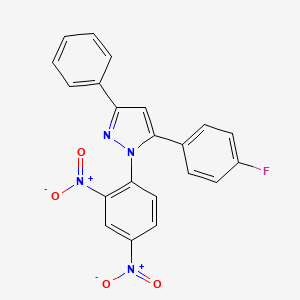
![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)

![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
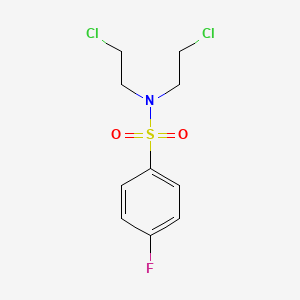
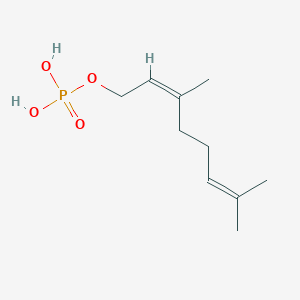
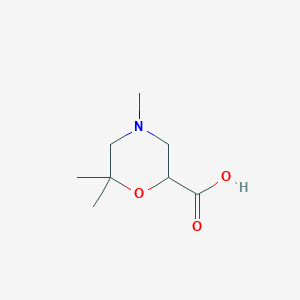
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
